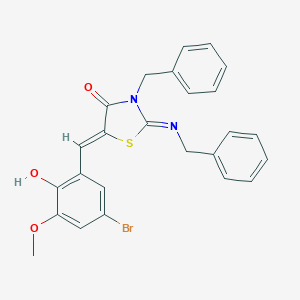![molecular formula C31H26N2O3S B302495 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302495.png)
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess antioxidant, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
実験室実験の利点と制限
The advantages of using 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments include its high potency and specificity for certain biological targets. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. These include the investigation of its potential use as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its interactions with different biological targets. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,5-dimethoxybenzaldehyde and cinnamaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then purified using column chromatography.
科学的研究の応用
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antimicrobial activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for protein binding studies.
特性
製品名 |
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
分子式 |
C31H26N2O3S |
分子量 |
506.6 g/mol |
IUPAC名 |
(14Z)-11-(2,5-dimethoxyphenyl)-14-[(E)-3-phenylprop-2-enylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H26N2O3S/c1-35-22-16-18-26(36-2)25(19-22)29-24-17-15-21-12-6-7-13-23(21)28(24)32-31-33(29)30(34)27(37-31)14-8-11-20-9-4-3-5-10-20/h3-14,16,18-19,29H,15,17H2,1-2H3/b11-8+,27-14- |
InChIキー |
ULQFDTUREDUVLP-CRWDBNRQSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C=C/C6=CC=CC=C6)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B302412.png)
![4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B302415.png)
![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)

![methyl 4-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B302433.png)
![N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)